methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic heterocyclic compound featuring a 1,2,3,4-tetrahydroquinazoline core with two ketone groups (2,4-dioxo), a methyl ester at position 7, and a complex substituent at position 3. The position 3 substituent consists of a pentyl chain terminated by a carbamoyl group linked to a 2-(4-sulfamoylphenyl)ethyl moiety.
This compound’s structural complexity positions it within a broader class of nitrogen-containing heterocycles, which are often explored for medicinal applications such as enzyme inhibition or receptor modulation. However, the absence of direct pharmacological studies in the provided evidence limits definitive conclusions about its mechanism or efficacy.
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-[2-(4-sulfamoylphenyl)ethylamino]hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-35-23(31)17-8-11-19-20(15-17)27-24(32)28(22(19)30)14-4-2-3-5-21(29)26-13-12-16-6-9-18(10-7-16)36(25,33)34/h6-11,15H,2-5,12-14H2,1H3,(H,26,29)(H,27,32)(H2,25,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDODBPFGLLTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be characterized by its intricate structure, which includes a tetrahydroquinazoline core substituted with various functional groups. Its IUPAC name reflects its complex nature, indicating multiple sites of potential biological interaction.
Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many derivatives of tetrahydroquinazoline have been studied for their ability to inhibit specific enzymes related to disease pathways.
- Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation and cancer.
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be relevant for therapeutic applications.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to tetrahydroquinazolines. One study demonstrated that a derivative showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 | 15.2 | Apoptosis |
| Derivative B | HeLa | 10.5 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial efficacy of similar compounds has been documented in various studies. For instance, a related sulfonamide derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Cell Lines : A study published in Cancer Letters evaluated the effects of a tetrahydroquinazoline derivative on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound.
- Antimicrobial Efficacy : In another study published in Journal of Antimicrobial Chemotherapy, researchers tested a series of sulfonamide derivatives against various pathogens. The compound demonstrated effective inhibition of bacterial growth, suggesting potential as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, identified via similarity metrics (e.g., Tanimoto coefficients), include derivatives with modified cores, substituents, or ester groups. Below is a detailed comparison based on :
Table 1: Structural and Functional Comparison of Similar Compounds
| CAS No. | Compound Name | Core Structure | Key Substituents | Similarity Score |
|---|---|---|---|---|
| 301359-45-5 | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Tetrahydroquinazoline | Methyl ester at position 7; no position 3 substituent | 0.75 |
| 945655-38-9 | Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Tetrahydropyrimidine | 2-chlorophenyl, thioxo (C=S) group at position 2; ethyl ester at position 5 | 0.73 |
| 5395-36-8 (Target) | Methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Tetrahydroquinazoline | Methyl ester at 7; pentyl-carbamoyl-sulfamoylphenethyl at 3 | N/A |
| 945655-38-9 | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | Indole | Amino group at position 6; phenyl at position 2; ethyl ester at position 3 | 0.70 |
Key Observations:
945655-38-9 (tetrahydropyrimidine) and 945655-38-9 (indole) feature distinct cores, which may alter electronic properties and binding affinities. For example, the thioxo group in the tetrahydropyrimidine derivative could enhance sulfur-mediated interactions .
These differences may affect solubility, membrane permeability, or target selectivity. The pentyl-carbamoyl linker in the target compound may enhance conformational flexibility compared to rigid substituents in analogs.
Ester Group Variation :
- Methyl vs. ethyl esters (e.g., 301359-45-5 vs. 945655-38-9 ) influence lipophilicity, with methyl esters generally being slightly more polar.
Research Findings and Limitations
No direct pharmacological or biochemical data for the target compound is available in the provided evidence. However, structural analysis suggests:
- Tetrahydroquinazoline analogs (e.g., 301359-45-5 ) are often associated with kinase inhibition or antimicrobial activity due to their planar, aromatic cores .
- Thioxo-containing pyrimidines (e.g., 945655-38-9 ) may exhibit altered binding kinetics compared to dioxo derivatives due to sulfur’s larger atomic radius and polarizability.
Preparation Methods
Formation of the 1,2,3,4-Tetrahydroquinazoline Scaffold
The quinazoline scaffold is typically constructed via cyclocondensation reactions. A common approach involves reacting anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with urea in the presence of polyphosphoric acid (PPA) to form the 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.
Key Reaction Conditions :
Functionalization at Position 3: Attachment of the Pentyl Carbamoyl Linker
Synthesis of the Pentyl Carbamoyl Intermediate
The pentyl chain with a terminal carbamoyl group is prepared via a two-step process:
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Activation of Glutaric Acid : Glutaric acid is converted to glutaroyl chloride using oxalyl chloride in dichloromethane with a catalytic amount of dimethylformamide (DMF).
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Coupling with Ammonia : Reaction of glutaroyl chloride with aqueous ammonia yields 5-aminopentanamide. Alternatively, the amine group can be introduced via reductive amination of glutaraldehyde.
Reaction Conditions :
Alkylation of the Quinazoline Core
The quinazoline core is functionalized at position 3 through nucleophilic substitution or alkylation. A bromide or tosylate leaving group at position 3 facilitates reaction with the pentyl carbamoyl amine. For example, treating 3-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 5-aminopentanamide in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) affords the alkylated product.
Optimization Notes :
-
Base : K₂CO₃ or cesium carbonate (Cs₂CO₃) improves reactivity.
-
Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility.
Conjugation with 4-Sulfamoylphenethylamine
Synthesis of 4-Sulfamoylphenethylamine
4-Sulfamoylphenethylamine is prepared via sulfonylation of phenethylamine. Reaction of phenethylamine with sulfamoyl chloride (H₂NSO₂Cl) in pyridine yields the sulfonamide derivative.
Critical Parameters :
Amide Bond Formation
The terminal amine of the pentyl carbamoyl linker is coupled with 4-sulfamoylphenethylamine using standard carbodiimide chemistry. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate the reaction.
Reaction Setup :
-
Coupling Agents : EDC (1.2 equiv), HOBt (1.1 equiv)
-
Temperature : 0°C to room temperature
Final Cyclization and Oxidation
The tetrahydroquinazoline ring’s 2,4-dioxo groups are introduced via oxidation of intermediate dihydroquinazolines. Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in acetone are effective oxidants.
Oxidation Conditions :
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O ester and ketone), 1320–1350 cm⁻¹ (S=O sulfonamide).
-
¹H NMR : Key signals include δ 3.90 (s, 3H, COOCH₃), δ 2.30–2.50 (m, 4H, pentyl chain), δ 7.80–8.10 (m, 4H, aromatic protons).
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Mass Spectrometry : Molecular ion peak at m/z 573.2 ([M+H]⁺).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >95%.
Challenges and Optimization Strategies
-
Steric Hindrance : The bulky 3-substituent complicates alkylation. Using Cs₂CO₃ instead of K₂CO₃ improves reaction efficiency.
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Oxidation Selectivity : Over-oxidation of the tetrahydroquinazoline ring is mitigated by controlling H₂O₂ stoichiometry.
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Amide Coupling : Side reactions are minimized by pre-activating the carboxylic acid with EDC/HOBt.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 2,4-dioxo-3-(5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how are intermediates characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the tetrahydroquinazoline core. Key steps include:
- Coupling reactions : Amide bond formation between the pentyl chain and 4-sulfamoylphenyl ethylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis.
- Intermediate characterization relies on 1H/13C NMR for tracking substituent integration and HPLC-MS for purity assessment (>95% by area under the curve) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural identity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify the quinazoline core (e.g., carbonyl signals at ~170 ppm in 13C NMR) and sulfamoylphenyl protons (aromatic signals at 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+: 528.1921; observed: 528.1918) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry or solid-state packing?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Refinement with SHELXL achieves R-factor <0.05 for high confidence in bond lengths/angles .
- Disorder Handling : Apply restraints to flexible alkyl chains (e.g., pentyl group) during refinement .
Q. What computational approaches predict the compound’s binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with the crystal structure of human carbonic anhydrase II (PDB: 3KS3). Input the compound’s SMILES string (generated from PubChem data ) for ligand preparation.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable interactions).
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding (e.g., predicted ΔG = -9.8 kcal/mol suggests strong inhibition) .
Q. How can researchers reconcile conflicting bioactivity data (e.g., IC50 variability) across enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization :
- Control for purity : Confirm compound integrity via LC-MS before testing.
- Buffer conditions : Adjust pH (e.g., 7.4 vs. 6.5) to match physiological targets.
- Orthogonal Assays : Cross-validate using fluorescence-based and radiometric assays (e.g., 4-nitrophenyl acetate hydrolysis vs. stopped-flow CO2 hydration) .
- Statistical Analysis : Apply ANOVA to identify significant inter-experimental differences (p <0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
